molecular formula C12H13NO2 B3749504 8-Methoxy-2,3-dimethylquinolin-4(1H)-one CAS No. 56716-95-1

8-Methoxy-2,3-dimethylquinolin-4(1H)-one

Cat. No.: B3749504
CAS No.: 56716-95-1
M. Wt: 203.24 g/mol
InChI Key: LMMVFCGRHXWUKR-UHFFFAOYSA-N
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Description

8-Methoxy-2,3-dimethylquinolin-4(1H)-one is an organic compound with the CAS number 56716-95-1 and a molecular formula of C12H13NO2 . It belongs to the class of 4-quinolinones, a significant heterocyclic framework in medicinal chemistry known for its diverse biological activities . Quinolinone derivatives are privileged structures in drug discovery due to their wide range of pharmacological properties. Research into structurally similar 2,2-dimethylquinolin-4(1H)-one compounds has demonstrated promising low micromolar cytotoxic activity against human cancer cell lines, including gastric (NCI-N87) and colorectal (DLD-1) models . These findings highlight the potential of the quinolinone core, including this compound, as a valuable scaffold for developing novel anticancer agents . The compound's structure makes it a key intermediate for synthesizing more complex molecules, such as chalcone hybrids, which are investigated for their enhanced biological activity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It must be handled by qualified professionals in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-2,3-dimethyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7-8(2)13-11-9(12(7)14)5-4-6-10(11)15-3/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMVFCGRHXWUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C(C1=O)C=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501294899
Record name 8-Methoxy-2,3-dimethyl-4-quinolinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56716-95-1
Record name 8-Methoxy-2,3-dimethyl-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56716-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methoxy-2,3-dimethyl-4-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Methodologies for the Chemical Synthesis of 8 Methoxy 2,3 Dimethylquinolin 4 1h One

Design Principles and Retrosynthetic Analysis for the Quinolinone Core

The synthesis of the quinolin-4-one scaffold is rooted in several key design principles, which are best understood through retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors. For the quinolinone core, the primary disconnections typically occur at the bonds forming the heterocyclic ring, leading to aniline (B41778) and a three-carbon chain component as the primary synthons. mdpi.com

Several retrosynthetic pathways for the general quinolin-4-one structure can be envisioned, which form the basis for classical synthetic methods. mdpi.com These include:

The Conrad-Limpach-Knorr disconnection: This approach breaks the N1-C2 and C4-C4a bonds, leading back to an aniline derivative and a β-ketoester. For the target molecule, this would involve 2-methoxyaniline and ethyl 2-methyl-3-oxobutanoate.

The Gould-Jacobs disconnection: This strategy involves disconnecting the N1-C8a and C4-C4a bonds. This pathway starts with an aniline and an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent modifications. mdpi.com

The Camps cyclization disconnection: This involves a single disconnection at the N1-C2 bond, starting from an appropriately substituted N-(2-acylaryl)amide. mdpi.com

Modern synthetic design often employs transition-metal-catalyzed reactions, leading to different retrosynthetic disconnections, such as those involving C-H activation or cross-coupling reactions. mdpi.com The choice of strategy depends on the desired substitution pattern, the availability of starting materials, and the desired efficiency and selectivity of the synthesis. The design for 8-Methoxy-2,3-dimethylquinolin-4(1H)-one specifically requires the strategic introduction of the methoxy (B1213986) group at the C8 position and the two methyl groups at the C2 and C3 positions.

Table 1: Key Retrosynthetic Disconnections for the Quinolin-4-one Core

Retrosynthetic Approach Key Disconnections Corresponding Precursors for this compound
Conrad-Limpach-Knorr N1-C2, C4-C4a 2-Methoxyaniline and Ethyl 2-methyl-3-oxobutanoate
Gould-Jacobs N1-C8a, C4-C4a 2-Methoxyaniline and a substituted malonic ester derivative
Camps Cyclization N1-C2 N-(2-acetyl-6-methoxyphenyl)propanamide

Classical and Contemporary Synthetic Routes to the Compound

The synthesis of quinolin-4-ones is well-established, with a variety of both classical and contemporary methods available to chemists. mdpi.comnih.gov

Classical routes, developed in the late 19th and early 20th centuries, rely on the condensation and subsequent cyclization of aniline derivatives with β-dicarbonyl compounds or their equivalents. mdpi.comnih.gov

Conrad-Limpach-Knorr Synthesis: This is one of the most common methods. It involves the condensation of an aniline (e.g., 2-methoxyaniline) with a β-ketoester (e.g., ethyl 2-methyl-3-oxobutanoate). The initial condensation forms an enaminoester, which can be cyclized under thermal conditions. The regioselectivity of the cyclization is temperature-dependent.

Gould-Jacobs Reaction: This method involves reacting an aniline with an alkoxymethylenemalonate derivative, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis, decarboxylation, and specific alkylation would be required to achieve the target structure. mdpi.com

Camps Cyclization: This involves the intramolecular cyclization of an o-acylaminoacetophenone derivative in the presence of a base. mdpi.com For the target compound, this would require the synthesis of an N-(2-propionyl-6-methoxyphenyl)acetamide or a related precursor.

Contemporary synthetic routes offer milder reaction conditions, greater functional group tolerance, and often higher efficiency. researchgate.net These methods frequently employ transition-metal catalysts. mdpi.com

Palladium-Catalyzed Carbonylative Cyclization: A reaction between a 2-haloaniline (like 2-iodo-6-methoxyaniline), a terminal alkyne, and carbon monoxide (often from a solid source like Mo(CO)₆) can construct the quinolinone ring. mdpi.comresearchgate.net

Copper-Catalyzed Aza-Michael Addition/Cyclization: A one-pot synthesis can be achieved through the copper-catalyzed aza-Michael addition of a 2-aminobenzoate (B8764639) to a β-substituted α,β-unsaturated ketone, followed by cyclization and oxidation. organic-chemistry.org

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields in classical syntheses, such as the Conrad-Limpach reaction, by promoting efficient thermal cyclization of the enaminone intermediate. researchgate.net

Multi-component Reactions in Compound Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, represent a highly efficient strategy for building molecular complexity. nih.govub.edu They are advantageous due to their atom economy, step efficiency, and the ability to rapidly generate libraries of structurally diverse compounds. researchgate.netnih.gov

While a specific MCR for this compound is not prominently documented, established MCRs for quinoline (B57606) synthesis could be adapted. For example, the Povarov reaction, a [4+2] cycloaddition, typically involves an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. ub.edu A variation of this or a related MCR could potentially construct the desired quinolinone core. Another approach involves the Ugi four-component reaction (Ugi-4CR), which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. While typically used for peptide synthesis, modifications and subsequent cyclizations can lead to complex heterocyclic scaffolds. nih.gov The development of a specific MCR for the target compound would likely involve the reaction of 2-methoxyaniline, a component to provide the C2-C3 dimethyl pattern (such as 2-butanone (B6335102) or a derivative), and a synthon for the C4-carbonyl group.

Total Synthesis Approaches and Key Intermediates

A plausible total synthesis of this compound can be constructed based on the Conrad-Limpach methodology.

Synthetic Scheme:

Step 1: Formation of the Enaminone Intermediate. The synthesis would commence with the reaction of 2-methoxyaniline with ethyl 2-methylacetoacetate (B1246266). This acid-catalyzed condensation reaction forms the key enaminone intermediate, ethyl 3-((2-methoxyphenyl)amino)-2-methylbut-2-enoate.

Step 2: Thermal Cyclization. The enaminone intermediate is then subjected to high temperatures (typically 250 °C) in a high-boiling point solvent such as diphenyl ether. This initiates an intramolecular cyclization via electrophilic aromatic substitution onto the aniline ring, followed by the elimination of ethanol (B145695) to form the quinolinone ring system. researchgate.net This step yields the final product, this compound.

Key Intermediates:

2-Methoxyaniline: A commercially available starting material that incorporates the C8-methoxy group and the ring nitrogen.

Ethyl 2-methylacetoacetate: The β-ketoester that provides the C2-methyl, C3-methyl, and C4-carbonyl components of the target structure.

Ethyl 3-((2-methoxyphenyl)amino)-2-methylbut-2-enoate: This is the crucial acyclic enaminone precursor formed before the ring-closing step. Its stability and purity are critical for the success of the subsequent high-temperature cyclization.

Catalytic Systems and Reaction Conditions Optimization for Compound Formation

The efficiency and selectivity of quinolin-4-one synthesis are highly dependent on the choice of catalytic system and the optimization of reaction conditions. researchgate.netorganic-chemistry.org

For classical methods like the Conrad-Limpach synthesis, the key step is the thermal cyclization, which is often uncatalyzed but requires harsh conditions (high temperatures). Optimization focuses on solvent choice (e.g., Dowtherm A, diphenyl ether) and temperature control to favor the desired 4-quinolone regioisomer over the 2-quinolone alternative.

In modern catalytic syntheses, a wide array of catalysts are employed:

Lewis and Brønsted Acids: Catalysts like In(OTf)₃ or 4-toluenesulfonic acid can be used to promote the condensation and cyclization steps under milder conditions than traditional thermal methods. organic-chemistry.org

Transition Metal Catalysts:

Palladium: PdCl₂(PPh₃)₂ and other palladium complexes are instrumental in carbonylative cyclizations of o-haloanilines with alkynes. mdpi.comresearchgate.net

Copper: Copper salts like CuI are used in tandem reactions, including C-N and C-C bond formation, to build the quinolone skeleton from simple precursors like aryl boronic acids and nitriles. organic-chemistry.org

Iron, Cobalt, and Nickel: Inexpensive and earth-abundant metals are gaining traction. Iron(III) catalysts can mediate the oxidative coupling of alcohols with 2-aminophenyl ketones to form 4-quinolones. organic-chemistry.org Cobalt and nickel complexes have been developed for dehydrogenative cyclizations that form the quinoline core. organic-chemistry.org

Optimization of these catalytic reactions involves a systematic study of several parameters. researchgate.netufms.br

Table 2: Parameters for Reaction Condition Optimization

Parameter Influence on Reaction Example
Catalyst Loading Affects reaction rate and cost. Too high can lead to side reactions; too low can result in incomplete conversion. Optimizing a Pd catalyst from 5 mol% to 1 mol% for cost-effectiveness.
Solvent Influences solubility of reactants and intermediates, and can affect catalyst stability and reaction pathway. Changing from toluene (B28343) to a polar aprotic solvent like DMSO might enhance the rate of a Cu-catalyzed reaction. researchgate.net
Temperature Controls reaction rate and selectivity. Higher temperatures can overcome activation barriers but may lead to decomposition. Running a reaction at 80 °C instead of room temperature to shorten the reaction time from 24 hours to 6 hours. ufms.br
Additives (Base/Ligand) Bases can neutralize acidic byproducts or deprotonate substrates. Ligands modify the electronic and steric properties of a metal catalyst, influencing its activity and selectivity. Adding a phosphine (B1218219) ligand to a palladium catalyst to stabilize the active species.

| Atmosphere | Some reactions require an inert atmosphere (N₂ or Ar) to protect sensitive catalysts/reagents, while others use air or O₂ as a green oxidant. organic-chemistry.org | Using air as the terminal oxidant in a copper-catalyzed oxidative cyclization. organic-chemistry.org |

Sustainability and Green Chemistry Metrics in Compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinolines and quinolinones to reduce environmental impact and improve safety and efficiency. tandfonline.comacs.org Traditional methods often suffer from drawbacks such as the use of hazardous solvents, high temperatures, and the generation of significant waste. nih.gov

Key green chemistry approaches relevant to the synthesis of this compound include:

Use of Greener Solvents: Replacing high-boiling, toxic solvents like diphenyl ether with water, ethanol, or polyethylene (B3416737) glycol (PEG) is a major goal. Water has been successfully used as a solvent for some nanocatalyst-mediated three-component reactions to synthesize quinolone derivatives. nih.gov

Solvent-Free Reactions: Microwave-assisted solid-phase synthesis or reactions conducted under solvent-free conditions significantly reduce solvent waste. tandfonline.com For example, the Doebner-von Miller reaction has been adapted to two-phase systems to simplify workup and reduce solvent use. tandfonline.com

Catalyst Recyclability: The development of heterogeneous or nanocatalysts is a cornerstone of green quinoline synthesis. nih.govacs.org Magnetic iron oxide nanoparticles (Fe₃O₄ NPs), for instance, can be used to catalyze the formation of quinolones and can be easily recovered using an external magnet and reused multiple times without a significant loss of activity. nih.gov

Atom Economy: Multi-component reactions are inherently more atom-economical than multi-step linear syntheses, as they incorporate a greater proportion of the atoms from the starting materials into the final product. acs.org

Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Studies

Isotopically labeled compounds, where one or more atoms are replaced by a heavier isotope (e.g., ¹H by ²H (D), ¹²C by ¹³C), are invaluable tools in scientific research. scbt.comresearchgate.net They are essential for elucidating reaction mechanisms, studying metabolic pathways (ADME profiling), and as internal standards in quantitative analysis using mass spectrometry. youtube.comnih.gov

The synthesis of deuterated analogues of this compound can be achieved through several strategies:

Using Labeled Precursors: This is the most direct approach. To label the methyl groups, deuterated starting materials could be employed. For instance, a deuterated version of ethyl 2-methylacetoacetate could be synthesized, or a deuterated methylating agent could be used in an alternative synthetic route. Enaminones, which are key intermediates in many quinolinone syntheses, can be synthesized in their deuterated forms by using deuterated reagents like DCO₂Me. nih.gov

Hydrogen-Isotope Exchange (HIE): It may be possible to exchange specific protons on the final molecule with deuterium (B1214612). This often requires a catalyst (e.g., acid or base) and a deuterium source, such as deuterated water (D₂O) or deuterated acetic acid (CD₃CO₂D). nih.gov Protons on the aromatic ring or on the methyl groups might be exchanged under specific conditions, although achieving high levels of regioselectivity can be challenging. A reported method for deuterating related quinolones involved heating the compound in perdeuteroacetic acid to achieve isotopic incorporation. nih.gov

These labeled analogues allow researchers to perform Kinetic Isotope Effect (KIE) studies. By comparing the reaction rates of the labeled and unlabeled compounds, scientists can determine if a specific C-H bond is broken in the rate-determining step of a reaction, providing deep mechanistic insight. nih.gov

Advanced Spectroscopic and Diffraction Methodologies in the Structural Characterization of 8 Methoxy 2,3 Dimethylquinolin 4 1h One

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the carbon-hydrogen framework of an organic molecule. A full suite of 1D and 2D NMR experiments provides a detailed map of atomic connectivity.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer initial insights into the chemical environment of the hydrogen and carbon atoms. For 8-Methoxy-2,3-dimethylquinolin-4(1H)-one, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the three methyl groups (two on the quinolinone ring and one from the methoxy (B1213986) substituent). The ¹³C NMR spectrum will correspondingly display signals for all twelve unique carbon atoms. researchgate.net

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, primarily between the adjacent aromatic protons on the benzene (B151609) portion of the quinolinone core (H-5, H-6, H-7).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each protonated carbon.

Correlations from the methoxy protons (~3.9-4.0 ppm) to the C-8 carbon.

Correlations from the C-2 and C-3 methyl protons to the C-2, C-3, and C-4 carbons, confirming their positions.

Correlations from the N-H proton to the C-4, C-5, and C-8a carbons.

Correlations from the aromatic protons to neighboring carbons, confirming the substitution pattern.

Based on established chemical shift principles, the following table outlines the anticipated NMR data for the molecule.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations (Proton to Carbon)
N-H ~11-12 - C4, C5, C8a
C2 - ~150 -
C3 - ~122 -
C4 - ~175 (C=O) -
C4a - ~120 -
C5 ~7.6 ~125 C4, C7, C8a
C6 ~7.1 ~115 C8, C4a
C7 ~7.4 ~120 C5, C8a
C8 - ~155 -
C8a - ~140 -
2-CH₃ ~2.4 ~15 C2, C3
3-CH₃ ~2.1 ~12 C2, C3, C4

Solid-State NMR for Polymorphic Analysis

While solution-state NMR provides data on the molecule's average structure in a solvent, solid-state NMR (ssNMR) offers insight into its structure in the crystalline state. nih.govbruker.com This technique is particularly vital for identifying and characterizing polymorphism—the existence of multiple crystal forms of the same compound. nih.gov Different polymorphs can exhibit distinct physical properties. In an ssNMR experiment, polymorphic forms of this compound would present different ¹³C chemical shifts and peak splittings due to variations in crystal packing and intermolecular interactions. nih.govvub.be This allows for the unambiguous identification and quantification of different solid forms in a bulk sample. bruker.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₁₃NO₂), the calculated exact mass for the protonated molecule [M+H]⁺ is 204.1019. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would confirm the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments elucidate the compound's fragmentation pathways, which provides structural confirmation. Common fragmentation patterns for quinolone-type structures involve losses of small, stable molecules or radicals. nih.govchempap.org

Interactive Table: Predicted HRMS Fragmentation Data

Ion Formula Calculated m/z Description of Loss
[M+H]⁺ C₁₂H₁₄NO₂⁺ 204.1019 Molecular Ion
[M+H - CH₃]⁺ C₁₁H₁₁NO₂⁺ 189.0784 Loss of a methyl radical (likely from C-2 or C-3)
[M+H - CO]⁺ C₁₁H₁₄NO⁺ 176.1070 Loss of carbon monoxide from the carbonyl group
[M+H - H₂O]⁺ C₁₂H₁₂NO⁺ 186.0913 Loss of water (less common, but possible)
[M+H - CO - CH₃]⁺ C₁₀H₁₁NO⁺ 161.0835 Sequential loss of CO and a methyl radical

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Molecular Architecture

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique yields a complete structural model, including accurate bond lengths, bond angles, and torsion angles, thereby confirming the molecular constitution and conformation. nih.govnih.gov

For this compound, a successful crystal structure analysis would reveal:

The planarity of the quinolinone ring system.

The conformation of the methoxy group relative to the aromatic ring.

Crucially, the intermolecular interactions that govern the crystal packing. It is highly probable that the molecules would form hydrogen-bonded dimers or chains via the N-H proton of one molecule and the C=O oxygen of a neighboring molecule. nih.gov

Potential π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov

Interactive Table: Representative Crystallographic Parameters

Parameter Description Example Value / Information
Crystal System The crystal lattice system (e.g., monoclinic, orthorhombic). To be determined by analysis. A related compound, 8-Methoxy-4-(4-methoxyphenyl)quinoline, crystallizes in the monoclinic system. nih.govresearchgate.net
Space Group The symmetry group of the crystal. To be determined by analysis.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions of the repeating unit of the crystal lattice. To be determined by analysis.
Z The number of molecules in the unit cell. To be determined by analysis.
Hydrogen Bonds Key donor-acceptor distances and angles (e.g., N-H···O=C). Expected to be a dominant interaction.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint and confirming the presence of specific functional groups. nih.govamericanpharmaceuticalreview.com Differences in the spectra can also be used to distinguish between polymorphs. americanpharmaceuticalreview.com

Key expected vibrational bands for this compound include:

N-H Stretching: A broad band in the IR spectrum, typically around 3200-3400 cm⁻¹, indicative of hydrogen bonding.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear below 3000 cm⁻¹.

C=O Stretching: A very strong absorption in the IR spectrum, expected around 1640-1660 cm⁻¹. The exact position is sensitive to conjugation and hydrogen bonding.

C=C Stretching: Aromatic ring vibrations appear in the 1450-1600 cm⁻¹ region.

C-O Stretching: Asymmetric and symmetric stretches for the aryl-ether methoxy group are expected around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.

Interactive Table: Characteristic Vibrational Frequencies

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Spectrum
N-H Stretch Amide 3200-3400 IR
Aromatic C-H Stretch Aryl 3000-3100 IR, Raman
Aliphatic C-H Stretch Methyl 2850-2980 IR, Raman
C=O Stretch Ketone/Amide 1640-1660 IR (Strong), Raman (Weak)
C=C Stretch Aromatic Ring 1450-1600 IR, Raman
Asymmetric C-O-C Stretch Aryl Ether ~1250 IR (Strong)

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if chiral)

Chiroptical spectroscopy, such as Circular Dichroism (CD), measures the differential absorption of left- and right-circularly polarized light. mdpi.com This technique is exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images. attoscience.ca It is a powerful tool for determining the enantiomeric purity and, often in conjunction with computational methods, the absolute configuration of a chiral compound. mdpi.comnih.gov

The molecule this compound is achiral. It possesses a plane of symmetry that bisects the molecule and contains no stereocenters. Therefore, it cannot exist as enantiomers. As a result, this compound will not exhibit a Circular Dichroism spectrum, and this technique is not applicable for its analysis.

Theoretical and Computational Chemistry Approaches to 8 Methoxy 2,3 Dimethylquinolin 4 1h One

Quantum Mechanical (QM) Studies: Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum mechanical methods are fundamental to computational chemistry, providing a detailed description of electron distribution and its consequences for molecular properties. These studies are crucial for predicting the intrinsic behavior of 8-Methoxy-2,3-dimethylquinolin-4(1H)-one.

Density Functional Theory (DFT) has become the workhorse of quantum chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. For quinolinone derivatives, DFT methods, particularly using functionals like B3LYP, are widely employed to investigate ground state properties. nih.govsemanticscholar.org

DFT calculations begin with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. From this optimized structure, a wealth of information can be derived. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. ekb.eg

Table 1: Representative Global Reactivity Descriptors Calculated via DFT

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added.
Energy Gap (ΔE) ΔE = ELUMO - EHOMO Relates to chemical stability and reactivity.
Electronegativity (χ) χ = (I + A) / 2 Measures the power to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Measures resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η) Reciprocal of hardness, indicates higher reactivity.

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity to accept electrons. |

DFT is also used to predict spectroscopic properties. By calculating vibrational frequencies, an infrared (IR) spectrum can be simulated, which can be compared with experimental data to confirm the structure. scielo.brscispace.com Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be used to simulate ¹H and ¹³C NMR chemical shifts, aiding in the structural elucidation of synthesized compounds. ekb.eg

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. oatext.com

While computationally more demanding than DFT, ab initio calculations are often used to obtain highly accurate energies, especially for smaller molecules, or to serve as a benchmark for validating the results of less expensive methods. For a molecule like this compound, these methods would be particularly useful for studying reaction mechanisms and transition states. For instance, investigating tautomeric equilibria, such as the potential keto-enol tautomerism in the quinolinone ring, requires accurate energy calculations for all involved species, including the high-energy transition state. nih.govresearchgate.net High-level ab initio methods can provide a reliable picture of the energy barriers and reaction thermodynamics that govern such processes.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

While quantum mechanics provides a static picture of a molecule's lowest-energy state, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model this behavior by applying the laws of classical mechanics to the atoms in a system over time.

For this compound, MD simulations can be used to explore its conformational landscape. nih.gov This involves identifying the different stable or semi-stable three-dimensional shapes (conformers) the molecule can adopt and the energy barriers between them. The flexibility of the quinolinone core and the rotation of its methyl and methoxy (B1213986) substituents can be thoroughly investigated.

Furthermore, MD simulations are invaluable for studying how the molecule interacts with its environment, particularly with solvent molecules like water. By explicitly including solvent molecules in the simulation box, one can observe the formation and dynamics of hydrogen bonds and other non-covalent interactions. This provides a detailed understanding of the molecule's solubility and how its conformation might change in a solution compared to the gas phase. This information is critical for predicting its behavior in a biological environment.

Molecular Docking and Ligand-Target Interaction Modeling: Theoretical Insights into Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid). unar.ac.id This method is central to structure-based drug design. For this compound, docking studies can provide theoretical insights into its potential as an inhibitor or modulator of a biological target.

The process involves placing the 3D structure of the quinolinone into the binding site of a target protein. A scoring function then evaluates different binding poses, estimating the binding affinity (e.g., in kcal/mol). The best-scoring poses suggest the most likely binding mode. Analysis of this mode reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. mdpi.com This information can guide the design of more potent and selective analogs.

Table 2: Example of a Molecular Docking Results Summary

Parameter Description Example Value
Binding Affinity Estimated free energy of binding (lower is better). -8.5 kcal/mol
Hydrogen Bonds Number and identity of H-bonds formed with protein residues. 2 (with Gln78, Asp120)
Hydrophobic Interactions Key residues involved in nonpolar contacts. Leu34, Val56, Ile99

| Interacting Residues | List of all amino acid residues in the binding pocket that interact with the ligand. | Gln78, Asp120, Leu34, Val56, Ile99, Phe150 |

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Studies for Mechanistic Correlations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's chemical structure with its biological activity or physical properties. sphinxsai.com These models are built by calculating a set of numerical values, known as molecular descriptors, for a series of related compounds and then using statistical methods to find an equation that links these descriptors to an observed activity.

For a series of derivatives based on the this compound scaffold, a QSAR study could be performed to understand which structural features are most important for a specific biological effect, such as antitubercular activity. sphinxsai.com Descriptors can be categorized as physicochemical, topological, electronic, or steric. The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. semanticscholar.org

Table 3: Common Classes of Molecular Descriptors Used in QSAR/QSPR

Descriptor Class Examples Description
Electronic Dipole moment, HOMO/LUMO energies, atomic charges Describe the electron distribution in the molecule.
Steric Molecular volume, surface area, ovality Describe the size and shape of the molecule.
Hydrophobic LogP (octanol-water partition coefficient) Measures the lipophilicity of the molecule.
Topological Connectivity indices (e.g., Kier & Hall) Numerical representation of molecular branching and structure.

| Thermodynamic | Molar refractivity, heat of formation | Relate to the molecule's bulk and energetic properties. |

Cheminformatics and Machine Learning Approaches in Compound Design and Analysis

Cheminformatics combines computer and information science to address problems in chemistry. It involves the storage, retrieval, and analysis of chemical information. In the context of this compound, cheminformatics tools are used to manage its structure, calculate a vast array of molecular descriptors, and compare it to large databases of known compounds.

Machine learning (ML), a subset of artificial intelligence, extends the principles of QSAR by using more complex algorithms to build predictive models. nih.gov Instead of being limited to linear equations, ML models (such as random forests, support vector machines, or neural networks) can capture highly complex, non-linear relationships between a compound's structure and its activity. By training an ML model on a large dataset of quinolinone derivatives with known properties, it becomes possible to perform large-scale virtual screening to identify novel compounds with desired characteristics or to predict a wide range of properties for this compound, from its biological activity to its potential for off-target effects.

Investigation of Molecular Interaction Mechanisms of 8 Methoxy 2,3 Dimethylquinolin 4 1h One in Biological Systems Preclinical and Mechanistic Focus

Identification and Characterization of Putative Molecular Targets and Binding Partners

Research into quinolinone derivatives has identified several key intracellular proteins and enzymes as putative molecular targets. While direct studies on 8-Methoxy-2,3-dimethylquinolin-4(1H)-one are specific, the broader class of quinolones provides a predictive framework for its likely binding partners. The methoxy (B1213986) group at the C-8 position, in particular, has been shown to be a critical determinant of activity and target engagement in related compounds. nih.gov

Key putative molecular targets include:

Bacterial DNA Gyrase and Topoisomerase IV: These type II topoisomerases are the classical targets for quinolone-class antibiotics. Inhibition of these enzymes disrupts DNA replication and repair, leading to bacterial cell death. The C-8 methoxy group has been found to enhance activity against resistant bacterial mutants. nih.gov

Eukaryotic Topoisomerases: Structurally related compounds, such as benzophenanthridinone derivatives, have demonstrated inhibitory activity against human DNA Topoisomerase IB (TOP1). daneshyari.com These enzymes are crucial for managing DNA topology during replication and transcription, and their inhibition is a key strategy in cancer chemotherapy.

Tyrosyl-DNA Phosphodiesterase 1 (TDP1): This DNA repair enzyme is responsible for resolving stalled TOP1-DNA covalent complexes. daneshyari.com Dual inhibition of TOP1 and TDP1 is a promising strategy to overcome drug resistance in cancer cells. daneshyari.com

Sigma (σ) Receptors: The sigma-2 (σ2) receptor, often overexpressed in proliferating tumor cells, has been identified as a high-affinity target for certain quinoline (B57606) and isoquinoline (B145761) derivatives. acs.orgnih.gov The presence of a methoxy group has been shown to significantly increase binding affinity and selectivity for the σ2 receptor over the σ1 subtype. acs.org

PI3K/AKT/mTOR Pathway Components: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival. Several quinoline derivatives have been shown to exert their anticancer effects by inhibiting key kinases within this cascade. nih.govnih.govnih.gov

Target ClassSpecific TargetAssociated Biological EffectReference
Bacterial EnzymesDNA Gyrase (GyrB), Topoisomerase IVAntimicrobial nih.govmdpi.com
Eukaryotic EnzymesTopoisomerase IB (TOP1), TDP1Anticancer (Cytotoxicity) daneshyari.com
Signaling ReceptorsSigma-2 (σ2) ReceptorAnticancer (Apoptosis Induction) acs.orgnih.gov
Kinase PathwaysPI3K/AKT/mTORAnticancer (Cell Cycle Arrest) nih.govnih.gov

Enzyme Kinetic Studies and Inhibition Mechanism Elucidation at the Molecular Level

Enzyme kinetic studies are fundamental to understanding how a compound exerts its biological effect. For quinolinone derivatives, research has focused on quantifying their inhibitory potency and elucidating the molecular mechanism of action against key enzymes like bacterial DNA gyrase and human topoisomerases.

Studies on novel N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides identified potent inhibitors of the DNA gyrase subunit B (GyrB) in S. aureus. mdpi.com The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce the enzyme's activity by 50%. For example, certain derivatives in these studies exhibited IC50 values in the sub-micromolar range, indicating potent inhibition. mdpi.com The mechanism often involves binding to the ATP-binding site of the GyrB subunit, preventing the conformational changes necessary for DNA supercoiling.

Similarly, investigations into benzophenanthridinone derivatives as inhibitors of human TOP1 and TDP1 have provided mechanistic insights. daneshyari.com TOP1 inhibitors like camptothecin (B557342) function by trapping the enzyme-DNA covalent complex (TOP1cc), leading to DNA strand breaks. daneshyari.com Kinetic assays for TDP1, a phosphodiesterase, often use a fluorogenic substrate to measure the enzyme's ability to cleave a phosphotyrosyl bond, with inhibitors reducing the rate of fluorescence generation. daneshyari.com

Compound ClassTarget EnzymeReported IC50 ValuesReference
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamidesS. aureus DNA Gyrase B (GyrB)0.28 µM - 1.21 µM mdpi.com
Benzophenanthridinone DerivativesTyrosyl-DNA phosphodiesterase 1 (TDP1)15 µM - 19 µM daneshyari.com

Receptor Binding Assays and Ligand-Receptor Interaction Dynamics

Receptor binding assays are crucial for identifying and characterizing the interaction between a ligand, such as this compound, and its receptor target. For structurally related compounds, the sigma-2 (σ2) receptor has emerged as a significant binding partner. acs.orgnih.gov

The standard method for these studies is the competitive radioligand binding assay. In this technique, membranes prepared from tissues rich in the target receptor (e.g., rat liver for σ2 receptors) are incubated with a specific radiolabeled ligand, such as [3H]-ditolylguanidine ([3H]-DTG). acs.org The test compound is then added at various concentrations to compete with the radioligand for binding to the receptor. The effectiveness of the test compound is measured by its ability to displace the radioligand, and the data are used to calculate the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.

A key finding from studies on benzamide-isoquinoline derivatives is the profound effect of substituents on receptor affinity and selectivity. The presence of an electron-donating methoxy group was found to favor high affinity for the σ2 receptor. acs.org One study showed that adding a methoxy group to the para-position of the benzamide (B126) ring improved σ2 selectivity over the σ1 receptor by over 600-fold, demonstrating that this position is a highly sensitive site for manipulating receptor subtype selectivity. acs.org

Receptor SubtypeBinding Affinity (Ki)Selectivity (σ1 Ki / σ2 Ki)Reference
Sigma-2 (σ2)10.3 ± 1.5 nM~299 nih.gov
Sigma-1 (σ1)3078 ± 87 nM nih.gov

Cellular Permeability and Intracellular Distribution Methodologies

For a compound to be biologically active, it must typically cross the cell membrane to reach its intracellular target. The cellular permeability and subsequent distribution of a compound are therefore critical parameters in preclinical evaluation.

Cellular Permeability: The presence of a methoxy group and two methyl groups in this compound is expected to increase its lipophilicity. Generally, higher lipophilicity correlates with increased ability to passively diffuse across the lipid bilayer of cell membranes. bioivt.comnih.gov

A standard in vitro method to quantify permeability is the Caco-2 cell permeability assay. nih.gov Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized epithelial cells that form tight junctions, mimicking the intestinal barrier. nih.gov In this assay, the test compound is added to one side of the monolayer (apical, representing the gut lumen) and its appearance on the other side (basolateral, representing the bloodstream) is measured over time, typically using LC-MS/MS for quantification. nih.gov The result is expressed as an apparent permeability coefficient (Papp), which allows for the classification of compounds as having low, medium, or high permeability. nih.gov

Intracellular Distribution: Once inside the cell, determining the compound's subcellular localization is key to understanding its mechanism of action. Fluorescence microscopy is a powerful tool for this purpose. nih.gov One approach involves synthesizing a fluorescent analog of the compound of interest. For example, the addition of a small N-dimethyl group to a quinoline-based anticancer agent rendered it fluorescent, allowing researchers to track its movement. nih.gov Using confocal microscopy, the compound was observed to accumulate specifically in the endoplasmic reticulum (ER). nih.gov Another method involves using fluorescent dyes that bind to specific cellular structures or reflect cellular processes. For instance, DAPI staining, which illuminates the cell nucleus, can be used alongside compound treatment to observe effects like chromatin condensation or nuclear fragmentation, which are hallmarks of apoptosis. nih.gov

Elucidation of Molecular Pathways Modulated by the Compound

The biological effects of this compound analogs are often traced back to their modulation of critical intracellular signaling pathways. A prominently implicated cascade is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a vital role in cell survival, growth, and proliferation. nih.govnih.govnih.gov

Inhibition of this pathway by quinoline derivatives has been shown to trigger a cascade of downstream events. nih.govbioivt.com Molecular docking studies have suggested that related compounds may bind to key proteins in this pathway, such as CDK1. nih.gov Western blot analysis confirms this modulation by showing decreased phosphorylation and expression levels of key pathway proteins like PI3K, AKT, and mTOR following treatment with the compound. nih.gov

This pathway inhibition directly impacts gene expression and protein activity related to cell cycle control, often leading to cell cycle arrest . Flow cytometry analysis of cancer cells treated with related compounds has demonstrated an accumulation of cells in the G2/M phase of the cell cycle, preventing them from proceeding to mitosis and division. nih.govbioivt.com This arrest is a crucial mechanism for halting tumor proliferation.

Ultimately, the disruption of pro-survival signaling and the induction of cell cycle arrest can lead to programmed cell death, or apoptosis . This is often confirmed by observing an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and the cleavage of caspase-3, a key executioner of apoptosis. researchgate.netspringernature.com

Mechanistic Studies of Antimicrobial Action: Investigating Target Specificity and Resistance Development

The quinolone scaffold is the foundation for a major class of antibiotics, and its antimicrobial action has been studied extensively. The primary mechanism involves the inhibition of essential bacterial enzymes required for DNA replication.

Target Specificity: The main targets of quinolones are DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). nih.gov These enzymes are vital for managing DNA supercoiling, and their inhibition leads to the accumulation of double-strand DNA breaks, which is lethal to the bacterium. Structure-activity relationship studies have shown that modifications at the C-8 position of the quinolone ring significantly influence potency. Specifically, a C-8 methoxy group, as present in the title compound, has been shown to enhance bactericidal activity, particularly against resistant mutants. nih.gov This enhancement suggests a more effective interaction with the target enzymes, even when they have undergone mutations that confer resistance to older quinolones.

Resistance Development: A secondary antimicrobial mechanism proposed for some quinoline compounds involves the chelation of essential metal ions. nih.gov Compounds like 8-hydroxyquinoline (B1678124) can disrupt bacterial metal homeostasis by binding to intracellular ions such as Mn2+, Zn2+, and Cu2+, which are critical cofactors for many bacterial enzymes. nih.gov This dual mechanism of action—combining enzyme inhibition with metal chelation—could be a strategy to combat the development of resistance, as bacteria would need to evolve countermeasures to two distinct molecular attacks simultaneously.

CompoundS. aureusB. subtilisE. coliReference
Azetidinyl-quinoline derivative (10)3.1256.256.25
Azetidinyl-quinoline derivative (11)3.1256.256.25
Thiazolidinyl-quinoline derivative (16)3.1256.256.25
Ampicillin (Standard)3.1256.256.25

Anti-inflammatory Response Modulatory Mechanisms: Focus on Cytokine and Signaling Cascade Interventions

While direct studies on the anti-inflammatory properties of this compound are limited, research on other methoxy-containing heterocyclic compounds provides strong evidence for their modulatory role in inflammatory responses. researchgate.net The mechanism of action typically involves the suppression of key inflammatory signaling pathways and the subsequent reduction of pro-inflammatory mediator production.

A central signaling cascade in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Under normal conditions, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), a cascade is initiated that leads to the degradation of the IκB inhibitor, allowing NF-κB to translocate to the nucleus. Once in the nucleus, it acts as a transcription factor, promoting the expression of numerous pro-inflammatory genes.

Studies on related compounds have shown that they can inhibit the activation of the NF-κB pathway. researchgate.net This intervention prevents the nuclear translocation of NF-κB and blocks the transcription of its target genes. As a result, the production and release of key pro-inflammatory cytokines , such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-6), are significantly reduced. researchgate.net This ability to lower the levels of critical inflammatory mediators suggests that methoxy-quinolinone derivatives may possess therapeutic potential as anti-inflammatory agents.

Structure-Mechanism Relationship (SMR) Studies with Compound Analogues

The investigation into the molecular interaction mechanisms of this compound and its analogues is a critical area of preclinical research. Understanding the relationship between the chemical structure of these compounds and their biological mechanism of action provides a rational basis for the design of more potent and selective therapeutic agents. Studies have primarily focused on synthetic analogues, particularly derivatives of neocryptolepine (B1663133), a structurally related indoloquinoline alkaloid. These investigations have revealed key structural features that govern the anticancer activity and the underlying molecular pathways.

Detailed Research Findings

Research into the structure-mechanism relationship of this compound analogues has highlighted the importance of specific substituents on the quinoline core and their influence on the compound's interaction with biological targets. A significant body of work has centered on the modification of the neocryptolepine scaffold, which shares the core quinoline structure.

One of the primary mechanisms of action identified for these analogues is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. nih.govscienceopen.com This pathway is a crucial regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers. proquest.comnih.gov Analogues of this compound have been shown to downregulate the activity of key proteins in this pathway, leading to cell cycle arrest and apoptosis in cancer cells.

For instance, the neocryptolepine derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), has demonstrated potent cytotoxic effects against colorectal cancer cell lines. nih.gov Mechanistic studies revealed that MMNC inhibits the PI3K/AKT/mTOR pathway, leading to cell cycle arrest at the G2/M phase and induction of apoptosis. nih.gov This suggests that the methoxy group at the 8-position, a key feature of the parent compound, plays a significant role in the anticancer activity of these derivatives. The presence of methoxy groups on the quinoline ring has been shown in other studies to be crucial for the cytotoxic and antimigratory activities of related compounds. researchgate.netmdpi.com

Furthermore, structure-activity relationship (SAR) studies on a broad range of neocryptolepine derivatives have provided insights into the influence of various substituents. scienceopen.comresearchgate.netresearchgate.net A comprehensive review analyzing 228 neocryptolepine derivatives indicated that substitutions on the A and D rings of the indoloquinoline scaffold significantly impact cytotoxicity. scienceopen.comresearchgate.netresearchgate.net For example, halogen substitutions at the 2-position of the A-ring were found to enhance cytotoxic activity. researchgate.net Similarly, the nature of the linker in the B-ring was also identified as a critical determinant of biological activity. researchgate.net

Another potential mechanism of action for these quinoline-based compounds is the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. scienceopen.com By binding to DNA and interfering with the function of topoisomerase II, these compounds can induce DNA damage and trigger apoptotic cell death in cancer cells.

The tables below summarize the findings from various studies on analogues of this compound, illustrating the relationship between their structure and biological mechanism.

Table 1: Structure-Mechanism Relationship of this compound Analogues

Compound/AnalogueStructural ModificationBiological Mechanism of ActionResearch Focus
This compound Core CompoundPutative inhibition of cell signaling pathwaysFoundational structure for analogue studies
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)Indoloquinoline scaffold with 8-methoxy and 2,5-dimethyl substitutionsInhibition of PI3K/AKT/mTOR pathway; Induction of G2/M cell cycle arrest and apoptosis. nih.govAntitumor agent in colorectal cancer. nih.gov
Neocryptolepine DerivativesVaried substitutions on the indoloquinoline coreInhibition of Topoisomerase II; DNA binding; Regulation of PI3K/AKT/mTOR signaling pathway. scienceopen.comBroad anticancer activity. scienceopen.comresearchgate.net
2-Halogenated Neocryptolepine AnaloguesHalogen atom at the 2-position of the A-ringEnhanced cytotoxicity. researchgate.netStructure-activity relationship studies. researchgate.net
6-Methoxyquinoline DerivativesMethoxy group at the 6-positionPotential metabolic conversion to cytotoxic quinolinequinones. proquest.comExploration of prodrug strategies. proquest.com

Table 2: Investigated Analogues and Their Mechanistic Insights

Analogue NameKey Structural FeaturesInvestigated Cancer ModelKey Mechanistic Findings
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC)8-methoxy group, 2,5-dimethyl groups on indoloquinoline coreColorectal Cancer (HCT116 and Caco-2 cells)Inhibits PI3K/AKT/mTOR pathway, leading to apoptosis and G2/M phase cell cycle arrest. nih.gov
Various Neocryptolepine DerivativesSubstitutions on A, B, and D rings of the indoloquinoline scaffoldGastric Cancer, Colorectal Cancer, Lung CancerCytotoxicity is dependent on the position and nature of substituents; Topoisomerase II is a potential target. scienceopen.comresearchgate.netresearchgate.net
6-Methoxy-4-hydroxymethyl-3-methylquinoline6-methoxy group with hydroxymethyl and methyl substitutionsP388 Leukemia in miceInitially designed as a Vitamin B6 antagonist; later proposed to act as a prodrug forming a cytotoxic quinolinequinone. proquest.com

Future Research Trajectories and Methodological Innovations in 8 Methoxy 2,3 Dimethylquinolin 4 1h One Research

Development of Advanced Methodologies for Compound Synthesis and Purification

The advancement of research into 8-Methoxy-2,3-dimethylquinolin-4(1H)-one hinges on the development of efficient and scalable synthetic routes. While classical methods for quinoline (B57606) synthesis like the Skraup, Doebner, and Friedländer reactions provide a foundational approach, future efforts will likely focus on more advanced, catalyst-based strategies. researchgate.netmdpi.com

Advanced Synthetic Strategies:

Transition Metal-Catalyzed C-H Activation: Recent breakthroughs in catalysis offer pathways for more direct and atom-economical synthesis. mdpi.com Methods employing catalysts based on rhodium, cobalt, copper, and palladium could enable the construction of the quinolinone core with high efficiency and functional group tolerance. mdpi.com For instance, strategies involving the C–H bond activation of anilines and subsequent annulation with appropriate coupling partners could streamline the synthesis of the target molecule. mdpi.comcambridgemedchemconsulting.com

Photocatalytic Oxidative Cyclization: Photo-induced synthesis represents an environmentally friendly approach that can be used to construct the quinoline skeleton under mild conditions. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields, as demonstrated in the Nafion-mediated Friedländer synthesis of quinolines. mdpi.com

Innovations in Purification: Purification of quinolinone derivatives can be challenging due to their reactivity and solubility profiles. reddit.com Future research must address these hurdles.

Solvent System Optimization: A patented method for purifying a related quinolinecarboxylic acid derivative involves heating the compound in specific solvents like N,N-dimethylformamide (DMF), followed by cooling to precipitate purified crystals. google.com Similar systematic screening of solvent systems will be crucial.

Chromatographic Techniques: While standard silica (B1680970) chromatography can sometimes lead to decomposition, alternative stationary phases like alumina (B75360) (basic or neutral) or the use of additives such as triethylamine (B128534) in the eluent could mitigate this issue. reddit.com For highly unstable compounds, a potential strategy involves the chemical reduction to a more stable intermediate (e.g., a diphenol from a quinone), followed by purification and re-oxidation. reddit.com

Exploration of Novel Computational Algorithms for Predictive Modeling

Computational modeling is an indispensable tool for accelerating drug discovery by predicting the biological activities and potential targets of novel compounds. nih.gov For this compound, the application of cutting-edge machine learning and deep learning algorithms will be a major research frontier.

Bioactivity Prediction: Machine learning classifiers such as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) can be trained on large chemogenomic databases like ChEMBL and PubChem to predict the bioactivity of new compounds. cambridgemedchemconsulting.comnih.govgithub.io For example, the PIDGIN platform uses RF models to predict protein targets based on chemical structure. cambridgemedchemconsulting.com Such models could be employed to generate a virtual bioactivity profile for this compound, guiding experimental screening.

Deep Learning Architectures: More advanced models like Convolutional Neural Networks (CNNs) and Bidirectional Long Short-Term Memory (Bi-LSTM) networks can capture intricate relationships between chemical structure and biological function. mdpi.com These have been used to predict multi-label activities for bioactive peptides and could be adapted to predict the polypharmacology of quinolinone derivatives. mdpi.com

Quantitative Composition-Activity Relationship (QCAR): This technique can be used to predict comprehensive bioactivity based on chemical composition, which is particularly useful for complex systems. github.io

The table below summarizes some of the predictive algorithms and their potential applications in quinolinone research.

Algorithm/MethodDescriptionPotential Application for this compound
Random Forests (RF)An ensemble learning method that operates by constructing a multitude of decision trees. cambridgemedchemconsulting.comPredicting protein targets and bioactivity against specific enzymes or receptors. cambridgemedchemconsulting.com
Support Vector Machine (SVM)A supervised learning model that uses classification algorithms for two-group classification problems. github.ioClassifying the compound as active or inactive in various biological assays. researchgate.net
Artificial Neural Network (ANN)A computational model inspired by the structure and function of biological neural networks. github.ioPredicting non-linear bioactivities and complex structure-activity relationships. github.io
CNN & Bi-LSTMDeep learning models capable of processing complex structural data. mdpi.comPredicting multiple biological activities simultaneously (polypharmacology). mdpi.com

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully understand the biological effects of this compound, a systems-level approach is necessary. The integration of multiple layers of omics data—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular response to a chemical perturbation. nih.govmdpi.com

Future research should focus on network-based multi-omics integration to elucidate the compound's mechanism of action. nih.gov A study on a related indoloquinoline derivative, for instance, used western blotting (a proteomics technique) to show that it exerts its antitumor effect by inhibiting the PI3K/AKT/mTOR signaling pathway. mdpi.comnih.gov A comprehensive analysis would expand on this by:

Transcriptomics: Using RNA-sequencing to identify genes whose expression is altered by the compound.

Proteomics & Phosphoproteomics: Employing mass spectrometry to quantify changes in protein and phosphoprotein levels, revealing signaling pathway activity. nih.gov

Metabolomics: Analyzing changes in small-molecule metabolites to understand the compound's impact on cellular metabolism.

Data Integration: Utilizing bioinformatics workflows and network analysis to connect these different data types. nih.govmdpi.com This can reveal how genetic variations might influence the transcriptomic and proteomic response to the compound, ultimately identifying the key deregulated pathways and potential druggable targets. mdpi.com The use of single-cell multi-omics technologies could further dissect cellular heterogeneity in response to treatment. mdpi.com

Design Principles for Analogues with Tailored Molecular Interaction Profiles

The development of analogues of this compound with improved potency, selectivity, and pharmacokinetic properties is a key objective. Future design will be guided by established medicinal chemistry principles and structure-activity relationship (SAR) studies. mdpi.com

Molecular Hybridization: This strategy involves combining the quinolinone scaffold with other pharmacophores to create hybrid molecules with dual or enhanced activity. nih.govnih.gov For example, tethering the quinolinone core to moieties known to interact with specific targets, such as a resorcinol (B1680541) group for HSP90 inhibition, could yield potent and selective analogues. nih.gov

SAR-Guided Modification: Systematic modification of the core structure will be crucial. Studies on similar quinolinone hybrids have shown that factors like the number and position of methoxy (B1213986) groups and the length and flexibility of linker chains can significantly impact biological activity. researchgate.net For this compound, key modifications could include:

Altering the substituents on the benzene (B151609) ring to modulate electronic properties and binding interactions.

Replacing the methyl groups at the 2- and 3-positions with other alkyl or aryl groups to explore steric and hydrophobic requirements of the target's binding pocket.

Modifying the N1-position of the quinolinone ring.

Rational Drug Design: Computational tools can guide the design process. Docking simulations can predict how analogues will bind to a target protein, while the CADMA-Chem protocol can be used to design derivatives with improved bioavailability and reduced toxicity. nih.gov

Addressing Current Challenges in Mechanistic Elucidation of Quinolinone Compounds

Despite their promise, several challenges complicate the mechanistic elucidation of quinolinone compounds. Addressing these issues is a critical future research trajectory.

High Sensitivity to Structural Changes: Minor alterations to the quinoline scaffold can lead to significant and often unpredictable changes in biological activity and mechanism of action. mdpi.com This necessitates careful and comprehensive testing for each new analogue rather than assuming a conserved mechanism.

Polypharmacology and Off-Target Effects: Quinoline derivatives frequently interact with multiple biological targets. nih.govnih.gov While this can be advantageous for treating complex diseases, it complicates the identification of the primary mechanism responsible for a given therapeutic effect and raises concerns about potential off-target toxicities. mdpi.com

Chemical Complexity and Unexpected Reactions: The synthesis of quinolines can sometimes yield unexpected products. For example, a "puzzling compound" was reported to emerge from a classical Doebner quinoline synthesis when specific reactants were used. mdpi.comresearchgate.net The formation of such unexpected structures can lead to the misinterpretation of biological data if not properly characterized. Rigorous structural elucidation using 1D/2D NMR and mass spectrometry is essential to ensure that the compound being tested is indeed the intended one. mdpi.comresearchgate.net

By focusing on these areas of innovation, the scientific community can systematically advance the understanding and application of this compound, paving the way for the development of novel therapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Methoxy-2,3-dimethylquinolin-4(1H)-one, and how do reaction conditions influence yield?

  • Methodology : The compound is commonly synthesized via thermal condensation of substituted anilines with malonate derivatives. For example, heating o-anisidine derivatives with diethyl ethylmalonate at 220–270°C under inert conditions yields the quinolinone core. Ethanol or toluene is often used as a solvent, and yields (~62%) depend on reaction time, temperature control, and purification via recrystallization (e.g., ethanol) .
  • Key Variables : Temperature gradients (e.g., 220–230°C for 1 hour, then 260–270°C for 6 hours) and solvent polarity significantly affect cyclization efficiency.

Q. How is the structural identity of this compound validated post-synthesis?

  • Techniques :

  • X-ray crystallography : Single-crystal diffraction (e.g., Cu-Kα radiation) confirms bond lengths (C–C: ~1.52 Å) and angles (C–C–C: ~109.5°) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR data (e.g., methoxy group at δ ~3.8 ppm, carbonyl at δ ~170 ppm) are cross-validated with computational models (DFT) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 218.1182) .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

  • Findings : Hydrogen bonding (N–H⋯O, O–H⋯O) and π-π stacking (centroid distances: ~3.6 Å) between quinolinone rings form linear chains along crystallographic axes. These interactions are critical for predicting solubility and polymorphism .
  • Methodology : Hirshfeld surface analysis and Mercury software quantify interaction contributions (e.g., H-bonding ~30% of total surface contacts) .

Q. How do substituent modifications (e.g., methoxy vs. ethoxy) alter the compound’s bioactivity in enzyme inhibition assays?

  • Experimental Design :

Synthesize analogs (e.g., 8-Ethoxy-2,3-dimethylquinolin-4(1H)-one).

Test against target enzymes (e.g., kinases, cytochrome P450) via fluorescence-based assays.

Compare IC50_{50} values and docking simulations (AutoDock Vina) to correlate substituent effects with binding affinity .

  • Data Contradictions : Methoxy groups may enhance solubility but reduce hydrophobic interactions compared to bulkier substituents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methoxy-2,3-dimethylquinolin-4(1H)-one
Reactant of Route 2
8-Methoxy-2,3-dimethylquinolin-4(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.